molecular formula C17H21N3O3S B5707566 1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE

1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE

Cat. No.: B5707566
M. Wt: 347.4 g/mol
InChI Key: XRAQLEGQLXRDKK-UHFFFAOYSA-N
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Description

1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups, a benzenesulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl group and finally the attachment of the piperidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like chromium(VI) oxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Chromium(VI) oxide in an acidic medium.

    Reduction: Sodium borohydride in a protic solvent.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog with similar structural features but lacking the benzenesulfonyl and piperidine groups.

    1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different substituents.

Uniqueness

1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-11-14(2)20(18-13)17(21)15-7-6-8-16(12-15)24(22,23)19-9-4-3-5-10-19/h6-8,11-12H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAQLEGQLXRDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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